molecular formula C7H16NO3.Cl<br>C7H16ClNO3 B7771394 DL-Carnitine hydrochloride CAS No. 56-99-5

DL-Carnitine hydrochloride

Cat. No.: B7771394
CAS No.: 56-99-5
M. Wt: 197.66 g/mol
InChI Key: JXXCENBLGFBQJM-UHFFFAOYSA-N
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Description

DL-Carnitine chloride is a chemical compound with the molecular formula C7H16ClNO3. It is a quaternary ammonium compound that plays a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation, which is essential for energy production. This compound exists as a white crystalline powder and is highly soluble in water .

Mechanism of Action

Target of Action

DL-Carnitine hydrochloride, also known as Levocarnitine, is a quaternary ammonium compound . Its primary targets are the mitochondria in cells, specifically the long-chain fatty acids within these organelles . The compound plays a crucial role in the transport of these fatty acids into the mitochondria .

Mode of Action

This compound interacts with its targets by facilitating the transport of long-chain fatty acids into the mitochondria . Once inside the mitochondria, these fatty acids can be oxidized to produce energy . This process results in the esterification of L-carnitine to form acylcarnitine derivatives .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the β-oxidation process of long-chain fatty acids . This compound plays a vital role in transporting these fatty acids into the mitochondria, where they are oxidized to produce energy . Additionally, this compound is involved in the removal of excess acyl groups from the body and the modulation of intracellular coenzyme A (CoA) homeostasis .

Pharmacokinetics

The absorption of this compound after oral administration occurs partly via carrier-mediated transport and partly by passive diffusion . After oral doses of 1–6g, the absolute bioavailability is 5–18% . In contrast, the bioavailability of dietary L-carnitine may be as high as 75% . This compound is eliminated from the body mainly via urinary excretion .

Result of Action

The action of this compound results in the increased production of energy in the form of adenosine triphosphate (ATP) through the oxidation of long-chain fatty acids . This process also helps in the removal of some toxic compounds out of the mitochondria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s absorption and bioavailability can be affected by the presence of other nutrients in the diet . Additionally, the compound’s action can be influenced by the individual’s metabolic state, such as during vigorous muscle contraction or fasting .

Biochemical Analysis

Biochemical Properties

DL-Carnitine Hydrochloride plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids . It acts as a carrier molecule in the transport of long-chain fatty acids from the cytosol into mitochondria to be oxidized for free energy production . The D-Carnitine isomer is metabolized as a xenobiotic and induces lipotoxicity .

Cellular Effects

This compound has varying effects on different types of cells and cellular processes. The L-Carnitine isomer can increase the acyl-carnitine concentration and alleviate lipid deposition in the liver of low-carnitine tilapia . On the other hand, D-Carnitine feeding can increase lipid deposition and induce hepatic inflammation, oxidative stress, and apoptosis .

Molecular Mechanism

The mechanism of action of this compound is primarily through its role in fatty acid metabolism. L-Carnitine transports long-chain fatty acids from the cytosol into mitochondria for oxidation, thereby producing free energy . D-Carnitine, however, is metabolized differently and can induce lipotoxicity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in a study with low-carnitine tilapia, L-Carnitine feeding for six weeks increased the acyl-carnitine concentration and reduced lipid deposition in the liver .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For example, in a study with Nile tilapia, feeding the fish with 0.4 g/kg diet of L- or D-Carnitine for six weeks showed different effects on the fish’s metabolism .

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid oxidation. L-Carnitine plays a key role in this pathway by transporting long-chain fatty acids from the cytosol into mitochondria for oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-Carnitine chloride can be synthesized through various methods. One common method involves the reaction of trimethylamine hydrochloride with epichlorohydrin. The reaction proceeds as follows:

Industrial Production Methods: Industrial production of DL-Carnitine chloride often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are common practices to enhance efficiency and reduce by-products .

Chemical Reactions Analysis

Types of Reactions: DL-Carnitine chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

DL-Carnitine chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of DL-Carnitine Chloride: DL-Carnitine chloride is unique due to its racemic mixture, containing both D and L isomers. This allows it to be used in a broader range of applications compared to its individual isomers. Its ability to facilitate fatty acid transport and energy production makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

(3-carboxy-2-hydroxypropyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXCENBLGFBQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC(=O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>29.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320846
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

461-05-2, 461-06-3
Record name Carnitine chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=461-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carnitine chloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CARNITINE (dl) HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757390
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propanaminium, 3-carboxy-2-hydroxy-N,N,N-trimethyl-, chloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name DL-carnitine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.646
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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